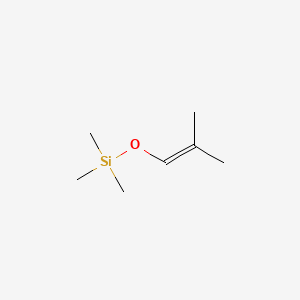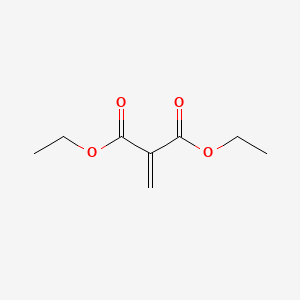
Diethyl-2-methylenmalonat
Übersicht
Beschreibung
Diethyl 2-methylenemalonate is an organic compound with the molecular formula C8H12O4. It is a diethyl ester of methylenemalonic acid and is known for its reactivity and versatility in organic synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methylenemalonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of polymers and as a cross-linking agent in coatings and adhesives.
Biochemische Analyse
Biochemical Properties
Diethyl 2-methylenemalonate plays a crucial role in biochemical reactions, particularly in the derivatization of thiols. It interacts with cysteine and cystine through a thiol-Michael addition click reaction. This interaction is facilitated by the compound’s dual electron-withdrawing attributes, which allow for a rapid reaction with cysteine under acidic conditions . The preservation of intact information during this reaction is essential for understanding the functions of target compounds. Additionally, diethyl 2-methylenemalonate has been found to interact with various enzymes and proteins involved in thiol metabolism, further highlighting its significance in biochemical processes .
Cellular Effects
Diethyl 2-methylenemalonate influences various cellular processes by interacting with thiols such as cysteine and cystine. In cell culture media, the compound helps maintain the oxidation states of cysteine and cystine, which are crucial for cellular function . By preserving the balance between these two forms, diethyl 2-methylenemalonate ensures proper cell signaling, gene expression, and cellular metabolism. The compound’s ability to prevent the rapid oxidation of cysteine to cystine is particularly important in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, diethyl 2-methylenemalonate exerts its effects through a thiol-Michael addition reaction. This reaction involves the binding of the compound to thiol groups on cysteine and cystine, resulting in the formation of stable adducts . The dual electron-withdrawing attributes of diethyl 2-methylenemalonate facilitate this binding interaction, ensuring the preservation of intact information for understanding the functions of target compounds. Additionally, the compound’s interaction with enzymes involved in thiol metabolism can lead to enzyme inhibition or activation, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-methylenemalonate can change over time due to its stability and degradation. The compound has been found to be stable under acidic conditions, allowing for the rapid reaction with cysteine and cystine . Long-term studies have shown that the headspace of storage containers can significantly influence the oxidation rates of cysteine and the precipitation rates of cystine . These findings highlight the importance of proper storage conditions to maintain the compound’s effectiveness in biochemical analyses.
Dosage Effects in Animal Models
The effects of diethyl 2-methylenemalonate vary with different dosages in animal models. At low doses, the compound effectively interacts with thiols, maintaining the balance between cysteine and cystine . At high doses, diethyl 2-methylenemalonate may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to detrimental outcomes . These threshold effects underscore the need for careful dosage optimization in experimental settings.
Metabolic Pathways
Diethyl 2-methylenemalonate is involved in metabolic pathways related to thiol metabolism. It interacts with enzymes and cofactors that regulate the oxidation and reduction of cysteine and cystine . By influencing these metabolic pathways, the compound can affect metabolic flux and metabolite levels, further impacting cellular function. The role of diethyl 2-methylenemalonate in these pathways highlights its importance in maintaining cellular homeostasis and proper biochemical function .
Transport and Distribution
Within cells and tissues, diethyl 2-methylenemalonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of diethyl 2-methylenemalonate are crucial for its effectiveness in biochemical reactions, ensuring that it reaches its target sites and exerts its intended effects .
Subcellular Localization
Diethyl 2-methylenemalonate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in biochemical reactions, as it ensures that diethyl 2-methylenemalonate interacts with its target biomolecules in the appropriate cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-methylenemalonate can be synthesized through several methods. One common method involves the reaction of diethyl ethoxymethylenemalonate with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding diethyl 2-methylenemalonate as a colorless oil .
Industrial Production Methods: In industrial settings, diethyl 2-methylenemalonate is produced using high-pressure hydrogenation of diethyl ethoxymethylenemalonate in the presence of a Raney nickel catalyst. The reaction is carried out at elevated temperatures and pressures, followed by distillation to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-methylenemalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl malonate.
Reduction: Reduction reactions can yield diethyl methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Diethyl malonate.
Reduction: Diethyl methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of diethyl 2-methylenemalonate involves its reactivity towards nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Similar in structure but lacks the methylene group.
Dimethyl malonate: Similar ester but with methyl groups instead of ethyl groups.
Diethyl ethoxymethylenemalonate: A precursor in the synthesis of diethyl 2-methylenemalonate.
Uniqueness: Diethyl 2-methylenemalonate is unique due to the presence of the methylene group, which imparts higher reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of chemical compounds .
Eigenschaften
IUPAC Name |
diethyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDXNZNSPVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30329-60-3 | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30329-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901033182 | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-20-6 | |
| Record name | 1,3-Diethyl 2-methylenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethyl 2-methylenemalonate interact with cysteine and what makes it suitable for cysteine analysis in cell culture media?
A1: Diethyl 2-methylenemalonate (DEMM) reacts with cysteine through a thiol-Michael addition reaction. This reaction is highly specific to thiols like cysteine and proceeds rapidly even under acidic conditions []. This is crucial for analyzing cysteine in cell culture media where it can easily oxidize to cystine. The acidic condition maintained by DEMM helps preserve the original cysteine/cystine ratio, leading to a more accurate measurement of both compounds.
Q2: What are the advantages of using diethyl 2-methylenemalonate in conjunction with LC-MS/MS for cysteine and cystine analysis?
A2: Combining DEMM derivatization with LC-MS/MS offers several advantages for cysteine and cystine analysis:
- Simultaneous Analysis: The method allows for the simultaneous measurement of both cysteine and cystine, providing a complete picture of their levels in the sample [].
- Improved Accuracy: Derivatization with DEMM stabilizes cysteine, preventing its oxidation during analysis and leading to more accurate quantification [].
- Speed and Efficiency: The derivatization reaction is rapid, and the overall LC-MS/MS analysis time is short, enabling high-throughput analysis [].
- Versatility: The method can be applied to analyze cysteine and cystine levels in complex matrices like cell culture media [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


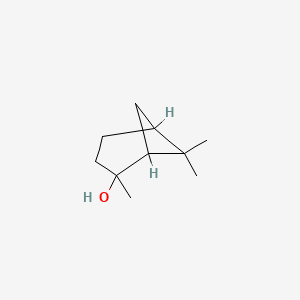

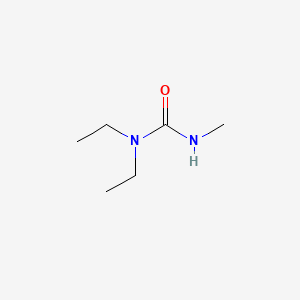
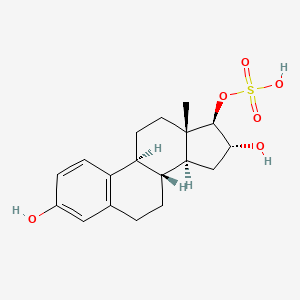
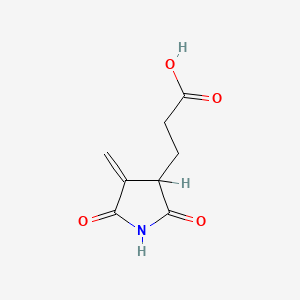
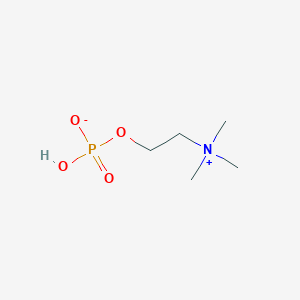
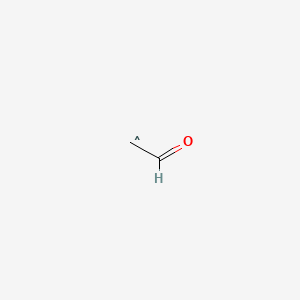

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)

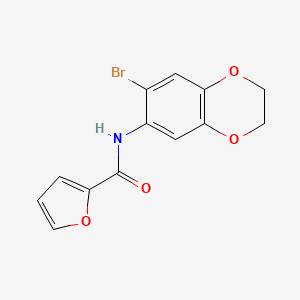
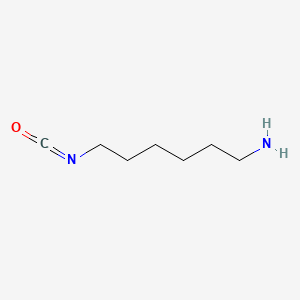
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)
